Niacin-d4

Description

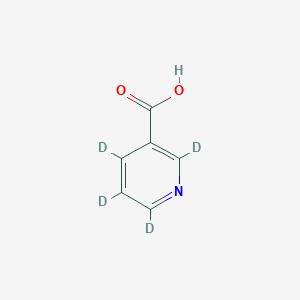

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480080 | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-15-0 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Applications of Nicotinic D4 Acid As an Internal Standard in Quantitative Chemical Analysis

Development and Validation of Bioanalytical Methods for Nicotinic Acid and its Metabolites

Bioanalytical methods aim to accurately measure the concentration of analytes in biological samples. The inclusion of Nicotinic-d4 Acid as an internal standard is a common practice to improve the robustness and reliability of these methods, especially when dealing with complex matrices like plasma, urine, and cell lysates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful technique frequently used for the quantification of drugs and metabolites in biological samples due to its sensitivity and specificity. Nicotinic-d4 Acid is a preferred internal standard in LC-MS/MS methods for nicotinic acid and its metabolites.

Quantification in Biological Matrices (e.g., Plasma, Urine, Cell Lysates)

Nicotinic-d4 Acid has been successfully used as an internal standard for quantifying nicotinic acid (niacin) in human plasma omicsonline.orgresearchgate.netresearchgate.net. Methods have been developed and validated for the determination of niacin and its metabolite nicotinuric acid in human plasma using Nicotinic-d4 Acid impactfactor.org. These methods often involve sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from plasma samples before LC-MS/MS analysis researchgate.netresearchgate.netimpactfactor.org. In one study, Nicotinic-d4 Acid was used as the internal standard in an LC-MS/MS method for niacin in human plasma, where it was extracted using SPE from a 100 µL plasma aliquot researchgate.netresearchgate.net. Another method for niacin and nicotinuric acid in human plasma utilized Nicotinic-d4 Acid as the internal standard following an LLE procedure from 250 µL of plasma researchgate.net. The method was linear over a range of 5 to 1000 ng/mL for niacin researchgate.net. Deuterated internal standards, including Nicotine-d4 (B602509), have also been used in LC-MS/MS methods for the quantification of nicotine (B1678760) and its metabolites in various biological matrices such as plasma, urine, and hair upf.edunih.govnih.govmdpi.comspringernature.com. For instance, Nicotine-d4 was used as an internal standard in a method for quantifying nicotine in plasma, brain, and hair samples nih.gov. In this method, 25 µL of plasma samples were processed with the addition of Nicotine-d4 internal standard nih.gov. Methods for nicotine and cotinine (B1669453) in human blood using dried blood spots (DBS) and LC-Orbitrap MS have also employed deuterated internal standards like Nic-d3 researchgate.netmedcraveonline.com.

Optimization of Chromatographic Separation (e.g., HILIC)

Chromatographic separation is a critical step in LC-MS/MS methods to resolve the analyte from matrix components and potential interferences. For polar compounds like nicotinic acid and its metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed researchgate.netresearchgate.net. HILIC columns, such as silica-based columns, are suitable for separating polar analytes that show poor retention on reversed-phase columns researchgate.netresearchgate.net. The separation mechanism in HILIC can involve both partitioning and ionic interactions researchgate.net. Optimization of HILIC separation involves adjusting parameters such as the mobile phase composition (organic solvent percentage and buffer concentration), buffer pH, and column temperature researchgate.netthermofisher.com. For example, increasing the acetonitrile (B52724) percentage in the mobile phase in HILIC can lead to increased retention time for nicotine thermofisher.com. A HILIC method for nicotinic acid and its metabolites in dog plasma utilized a silica (B1680970) column researchgate.net. Another HILIC method for nicotine in environmental samples used a mixed-mode HILIC-1 column thermofisher.com. Chromatographic separation of niacin and Nicotinic-d4 Acid has been achieved using a cyano column with a mobile phase consisting of acetonitrile and an aqueous solution with formic acid researchgate.netresearchgate.net.

Tandem Mass Spectrometry Parameters and Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry (MS/MS), particularly operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the detection and quantification of target analytes. For quantitative analysis using LC-MS/MS, specific MRM transitions are selected for both the analyte and the deuterated internal standard. These transitions involve the fragmentation of a precursor ion into specific product ions omicsonline.orgresearchgate.netresearchgate.netnih.gov. The selection of MRM transitions is based on the abundance and selectivity of the fragment ions omicsonline.orgnih.gov. For niacin and Nicotinic-d4 Acid, common MRM transitions in positive electrospray ionization (ESI) mode are m/z 124.1 > 80.1 for niacin and m/z 128.1 > 84.1 for Nicotinic-d4 Acid omicsonline.orgresearchgate.netresearchgate.net. These transitions correspond to the protonated molecule ([M+H]+) and a characteristic fragment ion omicsonline.org. Other MRM transitions may also be monitored for confirmation nih.govshimadzu.com. Mass spectrometric parameters such as fragmentor voltage, collision energy, dwell time, ion spray voltage, source temperature, declustering potential, entrance potential, and collision cell exit potential are optimized to maximize the signal intensity and specificity for the selected MRM transitions omicsonline.orgnih.gov. For instance, in one study, the MRM transitions for niacin and Nicotinic-d4 Acid were monitored with a dwell time of 400 milliseconds omicsonline.org. Optimized parameters on a triple quadrupole mass spectrometer included a collision activated dissociation gas of 10, curtain gas of 25, nebulizer gas of 50, heater gas of 55, ion spray voltage of 5500 V, source temperature of 500°C, declustering potential of 45 V, entrance potential of 10 V, collision energy of 11 V, and collision cell exit potential of 2 V for both niacin and Nicotinic-d4 Acid omicsonline.org.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Nicotinic Acid Quantification

While LC-MS/MS is prevalent for polar and relatively non-volatile compounds like nicotinic acid, GC-MS can also be used, often requiring derivatization to increase volatility. Nicotinic acid-(ring-d4) can be used as an internal standard for the quantification of nicotinic acid in biological samples by GC-MS scientificlabs.ie. Although the provided search results primarily detail LC-MS/MS applications for nicotinic acid and its metabolites, the principle of using a deuterated internal standard in GC-MS for quantification and method validation remains consistent, offering similar advantages in terms of accounting for sample variability and matrix effects clearsynth.comnih.gov. Deuterated internal standards like nornicotine-2,4,5,6-D4 have been used in GC-MS methods for the analysis of tobacco alkaloids nih.gov.

Evaluation of Analytical Method Performance

The performance of bioanalytical methods using Nicotinic-d4 Acid as an internal standard is evaluated through rigorous validation procedures. Key parameters assessed include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effects researchgate.netacs.orgnih.gov.

Linearity is assessed by analyzing calibration standards across a relevant concentration range and determining the correlation coefficient (R²) of the calibration curve researchgate.netresearchgate.netupf.edushimadzu.comnih.govresearchgate.net. A high R² value (typically ≥ 0.99) indicates a linear relationship between the analyte concentration and the analyte-to-internal standard response ratio researchgate.netresearchgate.netupf.edushimadzu.com. For instance, calibration curves for niacin using Nicotinic-d4 Acid as internal standard have shown R² values ≥ 0.99 over a range of 50.6–25022.7 ng/mL researchgate.netresearchgate.net.

Accuracy and precision are evaluated by analyzing quality control (QC) samples at different concentration levels. Precision is typically expressed as relative standard deviation (%RSD) or coefficient of variation (CV), while accuracy is assessed by the percentage recovery or relative error researchgate.netresearchgate.netupf.edumedcraveonline.comnih.govresearchgate.net. Acceptable limits for precision and accuracy in bioanalytical methods are generally within ±15%, except at the LOQ where ±20% may be acceptable researchgate.netupf.edumedcraveonline.comnih.gov. Studies using Nicotinic-d4 Acid have reported intra- and inter-day precision and accuracy within acceptable limits researchgate.netresearchgate.netupf.edu. For example, intra- and inter-day precision and relative error for niacin using Nicotinic-d4 Acid were within 11% researchgate.netresearchgate.net.

The LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively researchgate.netshimadzu.comresearchgate.net. These are determined based on signal-to-noise ratios and validation data shimadzu.comresearchgate.net. Reported LOQ values for niacin using LC-MS/MS with Nicotinic-d4 Acid have been as low as 5 ng/mL researchgate.net.

Recovery assesses the efficiency of the sample preparation procedure in extracting the analyte from the matrix. It is determined by comparing the analytical response of spiked samples to that of neat standards researchgate.netresearchgate.net. Matrix effects, which can cause ionization suppression or enhancement, are also evaluated to ensure the internal standard effectively compensates for such interferences clearsynth.comwuxiapptec.comomicsonline.orgresearchgate.net. The use of a stable isotope-labeled internal standard like Nicotinic-d4 Acid is crucial for mitigating matrix effects because it is expected to experience similar ionization behavior as the analyte clearsynth.comwuxiapptec.comomicsonline.org.

Data from method validation studies using Nicotinic-d4 Acid as an internal standard demonstrate the performance characteristics of these analytical methods. Below is an example table summarizing typical validation data points based on the search results:

| Parameter | Analyte | Internal Standard | Matrix | Concentration Range (ng/mL) | Linearity (R²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery/Relative Error) | LOQ (ng/mL) |

| Method Validation researchgate.net | Niacin | Nicotinic-d4 Acid | Plasma | 50.6 – 25022.7 | ≥ 0.99 | Within 11% | Within 11% | Within 11% | 50.6 |

| Method Validation researchgate.net | Niacin | Nicotinic-d4 Acid | Plasma | 5 – 1000 | Linear | - | - | - | 5 |

| Method Validation upf.edu | Nicotine | Nicotine-d4 | Plasma | 1 – 2000 | > 0.995 | Below 10% | Below 10% | Below 10% (Below 20% at LLOQ) | 1 |

| Method Validation medcraveonline.com | Nicotine | Nic-d3 | Blood | 5 – 250 | Linear | Within 15% | Within 15% | > 80% (LLOQ), > 85% (QC) | 5 |

Note: The specific validation results can vary depending on the matrix, sample preparation, chromatographic conditions, and mass spectrometry parameters used in each study.

Assessment of Linearity, Precision, and Accuracy

The use of Nicotinic-d4 acid as an internal standard is crucial in validating analytical methods by aiding in the assessment of linearity, precision, and accuracy. Linearity refers to the method's ability to yield results that are directly proportional to the concentration of the analyte within a defined range. By using an internal standard, the ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration, which helps to linearize the calibration curve and improve the reliability of the quantitative results derpharmachemica.com.

Precision, the degree of agreement among individual measurements of the same sample, and accuracy, the closeness of measurements to the true value, are also significantly enhanced by the use of Nicotinic-d4 acid. The internal standard accounts for variations introduced during sample processing steps such as extraction, evaporation, and injection, as well as fluctuations in instrument response. Studies have demonstrated that methods employing Nicotinic-d4 acid as an internal standard can achieve good precision and accuracy within specified ranges. For instance, a validated LC-MS/MS method for quantifying niacin (nicotinic acid) in human plasma using nicotinic-d4 acid as the internal standard reported intra- and inter-day precision and relative error within 11% researchgate.net. Another method for quantifying nicotinic acid and its metabolites in human plasma showed intra- and inter-day assay accuracy and precision within ±15% researchgate.net. Calibration curves utilizing Nicotinic-d4 acid as an internal standard have shown linearity with correlation coefficients typically ≥ 0.99 researchgate.netresearchgate.net.

Interactive Table 1: Summary of Analytical Performance Data (Illustrative Example based on search results)

| Parameter | Analyte | Concentration Range (ng/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Relative Error) | Matrix | Reference |

| Linearity, Precision, Accuracy | Nicotinic Acid | 50.6 – 25022.7 | ≥ 0.99 | ≤ 11 | ≤ 11 | ≤ 11 | Human Plasma | researchgate.net |

| Precision, Accuracy | Nicotinic Acid | Low, Medium, High QC levels | Not specified | ≤ 15 | ≤ 15 | ≤ 15 | Human Plasma | researchgate.net |

| Linearity | Nicotinic Acid | 5 – 1000 | Not specified | Not specified | Not specified | Not specified | Human Plasma | nih.gov |

Note: Data compiled from various sources and may represent different specific methods and validation criteria.

Mitigation and Mechanistic Evaluation of Matrix Effects in Mass Spectrometry

Matrix effects, which involve the alteration of the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry diva-portal.org. These effects can lead to inaccurate quantification if not properly addressed. Isotopically labeled internal standards like Nicotinic-d4 acid are highly effective in mitigating matrix effects because they are chemically identical to the analyte and are expected to experience similar ionization enhancement or suppression in the presence of matrix components diva-portal.org. By monitoring the signal ratio of the analyte to the internal standard, the effects of matrix components on ionization can be compensated for.

Mechanistic evaluation of matrix effects often involves experiments such as post-column infusion, where a constant amount of analyte and internal standard is infused into the mass spectrometer while extracts of blank matrix are injected chromatographically. Any deviation in the signal of the infused compounds coinciding with the elution of matrix components indicates matrix effects omicsonline.org. Studies using Nicotinic-d4 acid as an internal standard have employed such techniques to assess matrix effects in complex matrices like human plasma researchgate.netnih.govomicsonline.org. For instance, in one study, matrix effects for niacin in human plasma were determined to be low (2.5%) following an optimized liquid-liquid extraction procedure, and the use of nicotinic-d4 acid helped to ensure accurate quantification despite potential matrix interferences nih.gov. Effective sample preparation techniques, such as solid phase extraction (SPE), in conjunction with the use of an internal standard, can help to remove phospholipids (B1166683) and other matrix components that cause ion suppression researchgate.netomicsonline.org.

Application in Pharmacokinetic and Bioequivalence Studies of Nicotinic Acid

Pharmacokinetic (PK) and bioequivalence (BE) studies are essential for evaluating how a drug is absorbed, distributed, metabolized, and excreted by the body, and for comparing the bioavailability of different drug formulations. Accurate and reliable quantification of the drug in biological fluids, such as plasma or urine, is critical for these studies. Nicotinic acid-d4 is widely used as an internal standard in LC-MS/MS methods developed for the quantification of nicotinic acid in biological samples for PK and BE studies researchgate.netresearchgate.netum.si.

The use of a stable-labeled internal standard like Nicotinic-d4 acid is particularly important in PK and BE studies due to the potential for variations in sample matrix composition between different subjects or even within the same subject over time. These variations can influence the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results if not corrected by an internal standard. Methods employing Nicotinic-d4 acid have been successfully applied to pharmacokinetic studies in humans, demonstrating their suitability for reliably quantifying nicotinic acid and its metabolites in complex biological matrices researchgate.net. The ability of these methods to cover wide linear ranges is also beneficial for characterizing the drug's concentration profile over time in PK studies researchgate.netresearchgate.net.

Role in Environmental Monitoring and Exposure Assessment of Related Compounds

While the primary application of Nicotinic-d4 acid discussed in the provided context is as an internal standard for nicotinic acid in biological matrices, stable isotopically labeled compounds, including deuterated standards, play a broader role in environmental monitoring and exposure assessment of various organic compounds. Although direct information on the use of Nicotinic-d4 acid specifically for environmental monitoring of nicotinic acid was not prominently featured in the search results, the principles of using stable isotopes as internal standards are applicable to environmental analysis of related compounds.

For example, stable-labeled internal standards like nicotine-d4 are used in the quantification of nicotine and its metabolites in biological and environmental samples for assessing tobacco smoke exposure cerilliant.comupf.eduescholarship.orgnih.gov. These standards help to ensure accurate measurements in complex environmental matrices, which can contain numerous interfering substances. The use of deuterated standards in environmental monitoring programs for other compounds, such as certain siloxanes, further illustrates the general principle of using stable isotopes to improve the accuracy and reliability of quantitative analysis in environmental matrices globalsilicones.orgepa.gov. Therefore, while specific applications of Nicotinic-d4 acid in environmental monitoring of nicotinic acid were not detailed, its properties as a stable isotopically labeled compound make it a potential tool for such applications or for the monitoring of structurally related pyridine (B92270) derivatives in environmental samples, provided appropriate analytical methods are developed and validated. Exposure assessment studies often rely on accurate chemical analysis of biomarkers in biological samples or analysis of environmental media, where internal standards are essential for reliable quantification nih.govcleaninginstitute.org.

Iv. Nicotinic D4 Acid in Advanced Metabolic Research and Pathway Elucidation

Tracing Metabolic Pathways of Nicotinic Acid and its Derivatives Using Deuterium (B1214612) Labeling

Deuterium labeling of nicotinic acid allows researchers to follow its journey and the transformations of its derivatives within biological systems. By introducing nicotinic-d4 acid into a system, its metabolic fate can be tracked by analyzing samples over time for the presence of the labeled compound and its labeled metabolites targetmol.commedchemexpress.com. This approach provides dynamic insights into metabolic pathways, revealing how the molecule is processed, converted, and utilized bitesizebio.com. For instance, deuterium labeling can help elucidate the pathways involved in the conversion of nicotinic acid to NAD+ and other downstream metabolites. creative-proteomics.comwikipedia.org The predictable distribution of deuterium atoms across metabolic pathways provides valuable information for understanding complex metabolic processes metsol.com. Deuterium-labeled compounds are widely used for elucidating the metabolism of small molecule drugs and serve as internal standards in quantitative mass spectrometry acs.org.

Quantitative Assessment of NAD+ Synthesis and Breakdown Rates in Cellular Systems

Nicotinic acid, along with nicotinamide (B372718) and tryptophan, are key precursors for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous metabolic reactions creative-proteomics.comwikipedia.orgmdpi.com. Stable isotope labeling, including the use of deuterated precursors, is a powerful technique for quantitatively assessing the rates of NAD+ synthesis and breakdown (turnover) in cellular systems creative-proteomics.comnih.govresearchgate.net. By tracking the incorporation of the stable isotope into the NAD+ pool over time, researchers can determine the flux through the NAD+ synthesis pathways and the rate at which NAD+ is degraded or consumed nih.gov.

Utilization of Nicotinamide-d4 (d4-Nam) as a Precursor for NAD+ Turnover Studies

While the focus of this article is Nicotinic-d4 Acid, research on NAD+ turnover frequently utilizes its amide form, Nicotinamide-d4 (d4-Nam), as a tracer nih.govresearchgate.net. d4-Nam is converted to NAD+ through the salvage pathway, which is a major route for NAD+ synthesis in many mammalian cells nih.govnih.gov. By administering d4-Nam and measuring the rate at which the deuterium label appears in the NAD+ pool, researchers can quantify the rate of NAD+ synthesis via this pathway nih.gov. Studies have confirmed that deuterated nicotinamide forms like d4-Nam and d3-Nam have similar bioavailability to unlabeled nicotinamide for NAD+ synthesis nih.gov. This allows for accurate measurement of NAD+ synthesis and breakdown rates under various physiological and experimental conditions nih.gov.

Mass Spectrometry-Based Techniques for NAD+ Metabolome Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary analytical technique used to detect and quantify deuterated nicotinic acid, nicotinamide, and their metabolites, including labeled NAD+ nih.govnih.govresearchgate.net. These techniques enable the separation of complex mixtures of metabolites and the identification and quantification of specific labeled compounds based on their mass-to-charge ratio nih.gov. High-resolution mass spectrometry can distinguish between metabolites with very small mass differences, including those labeled with different heavy isotopes nih.gov. By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in NAD+ and its precursors and metabolites over time, researchers can calculate metabolic flux and turnover rates bitesizebio.comresearchgate.net. LC-MS/MS methods have been developed for comprehensive analysis of the NAD+ metabolome, allowing for the simultaneous measurement of numerous metabolites involved in NAD+ biosynthesis and degradation nih.gov. Isotopically labeled internal standards, such as deuterated nicotinic acid, nicotinamide, and nicotinuric acid, are crucial for accurate quantification in these mass spectrometry-based assays, helping to account for variations during sample preparation and analysis nih.govgoogle.com.

Investigation of Nicotinic Acid Metabolites (e.g., Nicotinuric-d4 Acid) in Biological Systems

Nicotinic acid undergoes various metabolic transformations in biological systems, leading to the formation of metabolites such as nicotinuric acid wikipedia.orgmedchemexpress.commedchemexpress.com. Deuterium-labeled nicotinic acid allows for the specific investigation of these metabolic products medchemexpress.com. By administering nicotinic-d4 acid and analyzing biological samples (e.g., urine, plasma, cell extracts) using mass spectrometry, researchers can identify and quantify the labeled metabolites, including nicotinuric-d4 acid google.com. This helps in understanding the metabolic fate of nicotinic acid and the enzymes and pathways involved in its detoxification and excretion wikipedia.org. Nicotinuric acid-d4 is available as a deuterium-labeled form of nicotinuric acid for research purposes medchemexpress.com. Studies have shown that nicotinuric acid is a primary metabolite of nicotinic acid, with a significant portion of an oral dose being eliminated as unchanged nicotinic acid or nicotinuric acid wikipedia.org.

Studies on the Modulatory Effects of Nicotinic Acid on Cellular Metabolism in Inflammatory Models

Nicotinic acid has been shown to have modulatory effects on cellular metabolism, and these effects can be investigated using stable isotope labeling in various models, including those of inflammation nih.govnih.govmdpi.com. Deuterium-labeled compounds can help dissect the specific metabolic pathways affected by nicotinic acid treatment in inflammatory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique widely employed in metabolic profiling to identify and quantify metabolites in biological samples. Its ability to provide detailed structural information and distinguish between similar compounds makes it invaluable for understanding complex metabolic networks. The use of stable isotope-labeled compounds, such as Nicotinic-d4 Acid, further enhances the capabilities of NMR in tracing metabolic pathways and determining metabolic flux.

Deuterium labeling, as present in Nicotinic-d4 Acid, is particularly useful in NMR-based metabolic studies, including Deuterium Magnetic Resonance Spectroscopy (DMRS). This technique can help reduce background interference in spectra and allows for the real-time tracking of metabolic transformations. By introducing Nicotinic-d4 Acid into a biological system, researchers can follow the fate of the deuterated label as it is metabolized, providing insights into the biochemical reactions and pathways involved.

Research findings demonstrate the application of deuterium-labeled compounds, including Nicotinic acid-d4, in probing cellular metabolism. For instance, Nicotinic acid-d4 has been observed as a metabolic product of Nicotinamide-d4 in studies investigating yeast metabolism using DMRS. These studies utilize the unique NMR signals of the deuterated compounds to monitor their presence and changes over time, thereby elucidating metabolic conversions.

The chemical shifts of Nicotinic acid-d4 are distinct and can be identified in 2H NMR spectra, allowing for its detection and quantification within complex biological matrices. In one study focusing on yeast metabolism, the 2H resonances of Nicotinic acid-d4 were recorded at specific parts per million (ppm) values.

| Compound | pH | 2H Chemical Shifts (ppm) |

| Nicotinic acid-d4 | 5.48 | 9.031, 8.714, 8.376, 7.659 |

| Nicotinamide-d4 | N/A | 9.094, 8.876, 8.420, 7.772 |

This type of data is crucial for identifying metabolites in NMR spectra and tracking the flow of labeled atoms through metabolic pathways. The appearance and changes in intensity of these signals over the course of an experiment provide direct evidence of metabolic activity.

Furthermore, broader studies utilizing 1H NMR for metabolic profiling, such as those investigating neutrophil metabolism, have indicated that cellular activation can affect nicotinate (B505614) and nicotinamide metabolism. While these studies may not have exclusively used Nicotinic-d4 Acid, they highlight the relevance of the nicotinic acid metabolic pathway in cellular processes studied by NMR, suggesting that Nicotinic-d4 Acid would be a valuable tracer for more detailed investigations of this specific pathway.

The use of Nicotinic-d4 Acid in conjunction with NMR spectroscopy contributes to a deeper understanding of metabolic transformations, particularly within the nicotinate and nicotinamide metabolic network. By providing a traceable label, Nicotinic-d4 Acid enables researchers to gain quantitative and site-specific information about metabolic fluxes, which is essential for advanced metabolic research and pathway elucidation.

V. Mechanistic Investigations Utilizing Nicotinic D4 Acid and Deuterated Analogues

Mechanistic Studies of Enzyme-Substrate Interactions Involving Nicotinic Acid Pathways

Deuterated compounds, including those related to nicotinic acid, are employed to study enzyme mechanisms and substrate interactions. Enzymes catalyze reactions by binding to substrates at their active sites, forming enzyme-substrate complexes. fiveable.melibretexts.organilmishra.name The interaction involves specific amino acid residues within the active site and can lead to conformational changes in the enzyme and/or substrate, facilitating the chemical transformation. fiveable.melibretexts.organilmishra.name

Nicotinic acid is involved in the biosynthesis of NAD+ through the Preiss-Handler pathway. wikipedia.orgoregonstate.edu Enzymes like nicotinamidases play a key role in NAD+ metabolism by hydrolyzing nicotinamide (B372718) to nicotinic acid. nih.govresearchgate.net Studies on enzymes in these pathways can utilize deuterated substrates to investigate the catalytic mechanism. For instance, solvent deuterium (B1214612) kinetic isotope effects have been used to study the mechanism of nicotinamidase from Mycobacterium tuberculosis, providing evidence for the involvement of a thiol group in the catalytic process. nih.gov The proposed mechanism involves nucleophilic attack by an active site cysteine, formation of a tetrahedral intermediate, and subsequent hydrolysis to release nicotinic acid. nih.gov

Another enzyme, 6-hydroxynicotinate 3-monooxygenase (NicC), involved in bacterial nicotinic acid degradation, has been studied to understand its decarboxylative hydroxylation mechanism. Isotope effects, including those involving carbon-13, have been used to investigate the catalytic efficiency and proposed reaction mechanisms involving key active site residues like tyrosine and histidine. nih.gov

Research on Deuterium Substitution Effects on Pharmaceutical Pharmacokinetics and Metabolism

Deuterium substitution in drug molecules, often referred to as the "deuterium switch," can significantly impact their pharmacokinetic (PK) and metabolic profiles. medchemexpress.commedchemexpress.comresearchgate.netnih.gov The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can decrease the rate of metabolic breakdown, particularly in phase 1 metabolism which often involves oxidative cleavage of C-H bonds. researchgate.netnih.govacs.org This can lead to improved PK characteristics, such as a longer half-life and potentially less frequent dosing. acs.orgresearchgate.netnih.gov

Deuterated analogues of drugs are used as tracers for quantitation during drug development and for elucidating metabolic pathways. acs.orgmedchemexpress.commedchemexpress.comassumption.edu Nicotinuric acid-d4, a deuterated metabolite of nicotinic acid, is used as a stable isotope-labeled internal standard in analytical methods for quantifying niacin and its metabolites in biological samples. medchemexpress.com This application is crucial for accurate measurement of drug levels and their metabolites in pharmacokinetic studies. acs.orgmedchemexpress.com

The impact of deuterium substitution on pharmacokinetics and metabolism is an active area of research, with studies exploring how the position of deuterium substitution affects the properties of drug molecules. researchgate.net While the search results mention the general impact of deuteration on drug metabolism and PK, specific detailed research findings on nicotinic-d4 acid's PK and metabolism were not extensively provided, beyond its metabolite nicotinuric acid-d4 being used as an internal standard.

Application in Quantitative Proteomics for Isotopic Labeling of Amino Groups

Isotopic labeling is a fundamental technique in quantitative proteomics for comparing protein abundance between different biological samples. core.ac.ukmdpi.com Stable isotopes, such as deuterium, carbon-13, and nitrogen-15, are incorporated into proteins or peptides, allowing for their differentiation and quantification by mass spectrometry. core.ac.ukmdpi.comckgas.com

Nicotinic acid derivatives have been utilized as modifying reagents for isotopic labeling of amino groups in proteins and peptides for quantitative proteomics. nottingham.ac.uktandfonline.comresearchgate.net Specifically, D4-nicotinic acid (nicotinic acid-d4) and 13C-nicotinic acid have been used in isotope-coded protein labeling (ICPL) strategies. nottingham.ac.uktandfonline.com This method typically involves labeling free amino groups, such as the N-termini of proteins and the epsilon-amine groups of lysine (B10760008) residues, prior to protein digestion. nottingham.ac.uktandfonline.comresearchgate.net Labeling proteins before digestion allows for samples to be combined early in the sample preparation process, which helps minimize variability. researchgate.net The mass difference introduced by the deuterium or carbon-13 labels allows for the relative quantification of peptides from different samples using mass spectrometry. nottingham.ac.uktandfonline.com

This approach is particularly useful for samples that cannot be labeled metabolically, such as tissue samples. nottingham.ac.uk The use of deuterium-labeled nicotinic acid in ICPL provides a constant mass difference between labeled and unlabeled peptides, facilitating automated analysis of peptide ratios in high-throughput experiments. nottingham.ac.uk

Spectroscopic Methodologies for Enhanced Signal and Mechanistic Insight (e.g., SABRE Hyperpolarization)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for structural characterization and mechanistic studies. acs.org However, NMR suffers from low sensitivity. Hyperpolarization techniques aim to overcome this limitation by increasing the nuclear spin polarization, leading to signal enhancements orders of magnitude greater than those at thermal equilibrium. pnas.orgnih.govresearchgate.netaip.org

Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization method that uses parahydrogen and a metal complex catalyst to transfer spin order to a substrate, enhancing its NMR signal. pnas.orgnih.govresearchgate.netresearchgate.net Nicotinic acid and its derivatives have been investigated as substrates for SABRE hyperpolarization. nih.govrsc.orgrsc.org Studies have shown that SABRE can significantly enhance the NMR signals of nicotinic acid and nicotinamide derivatives. pnas.orgrsc.orgrsc.org

The efficiency of SABRE hyperpolarization can be influenced by various factors, including the pH of the solution and the use of deuterated solvents like methanol-d4 (B120146). researchgate.netrsc.org Deuteration of the substrate or the catalyst can also impact the hyperpolarization levels and the lifetime of the magnetization. pnas.org For instance, using deuterated forms of nicotinamide and a fully deuterated co-ligand in the SABRE catalyst has been shown to increase hyperpolarization levels and extend magnetic lifetimes. pnas.org

SABRE hyperpolarization of nicotinic acid in methanol-d4 has demonstrated that changing the pH can dramatically affect the level of polarization transfer, highlighting the influence of the catalyst's form at different pH values on ligand exchange rates. rsc.org These spectroscopic investigations provide mechanistic insights into the SABRE process itself and demonstrate the potential for using hyperpolarized nicotinic acid derivatives in sensitive detection and studies. researchgate.netrsc.orgrsc.org

Interactive Data Table: Use of Deuterated Nicotinic Acid Derivatives in Quantitative Proteomics

| Labeling Reagent | Isotope Label | Target Amino Groups | Protease Used (Typically) | Application in Proteomics | Reference |

| D4-nicotinic acid | Deuterium (D4) | N-termini, Lysine ε-amine | Endoproteinase Glu-C (due to lysine modification) | Quantitative Protein Labeling (ICPL) | nottingham.ac.uktandfonline.com |

| 13C-nicotinic acid | Carbon-13 | N-termini, Lysine ε-amine | Endoproteinase Glu-C (due to lysine modification) | Quantitative Protein Labeling (ICPL) | nottingham.ac.uktandfonline.com |

| Nicotinuric acid-d4 | Deuterium (D4) | N/A (Metabolite) | N/A | Internal Standard for LC-MS/MS Quantitation of Niacin and Metabolites | medchemexpress.com |

Vi. Emerging Research Avenues and Future Directions for Nicotinic D4 Acid

Integration with Advanced Omics Technologies (e.g., Fluxomics)

Stable isotope-labeled compounds like Nicotinic-d4 acid are integral to advanced omics technologies, particularly fluxomics. Fluxomics is a field that studies metabolic fluxes, providing insights into the rates of biochemical reactions within a biological system. By introducing a labeled tracer like Nicotinic-d4 acid, researchers can follow its metabolic fate and the rate at which it is converted into downstream metabolites. This allows for the quantification of metabolic pathway activity under different conditions. While direct studies specifically detailing Nicotinic-d4 acid's application in fluxomics were not extensively found, stable isotope-labeled vitamins and metabolites, including deuterium-labeled compounds, are standard tools in metabolic research and flux analysis otsuka.co.jpuu.nl. The incorporation of Nicotinic-d4 acid into fluxomics studies would enable a deeper understanding of niacin metabolism and its role in various biological processes, such as NAD and NADP synthesis chemicalbook.com.

Development of Novel Analytical Reference Standards for Complex Biological Systems

Nicotinic-d4 acid serves as a crucial analytical reference standard, particularly in mass spectrometry-based methods for quantifying nicotinic acid and its metabolites in biological samples. chemicalbook.comveeprho.comsigmaaldrich.comsigmaaldrich.com Its deuterium (B1214612) label provides a distinct mass-to-charge ratio compared to endogenous nicotinic acid, allowing for accurate identification and quantification even at low concentrations in complex matrices like plasma or urine. chemicalbook.comveeprho.comsigmaaldrich.comresearchgate.net This is essential for developing and validating analytical methods used in pharmacokinetic studies, metabolic research, and quality control applications for pharmaceuticals. synzeal.comchemicalbook.comveeprho.com The use of Nicotinic-d4 acid as an internal standard helps to account for variations in sample preparation, matrix effects, and instrument performance, thereby improving the accuracy and reliability of analytical results. veeprho.comsigmaaldrich.com

Exploration of Nicotinic-d4 Acid in Specialized Chemical and Biochemical Synthesis

Nicotinic-d4 acid can potentially be explored in specialized chemical and biochemical synthesis as a labeled precursor. Stable isotope-labeled compounds are valuable for synthesizing other labeled molecules, which can then be used as tracers or standards in various studies. For instance, Nicotinic acid-(ring-d4) can be used as a precursor for the preparation of labeled derivatives, such as N′-nitrosonornicotine-2,4,5,6-d4. chemicalbook.comsigmaaldrich.com While the primary industrial production of nicotinic acid involves the oxidation of methylpyridines researchgate.net, the use of Nicotinic-d4 acid in specialized synthesis would be focused on creating isotopically labeled compounds for research purposes, rather than large-scale production. This could involve synthesizing labeled forms of NAD and NADP or other niacin-derived molecules to study their synthesis, metabolism, or interactions in biological systems.

Q & A

Q. What are the validated methods for synthesizing Nicotinic-d4 Acid, and how can its isotopic purity be confirmed?

Nicotinic-d4 Acid, a deuterated analog of nicotinic acid, is synthesized via acid-catalyzed deuterium exchange or by substituting hydrogen atoms with deuterium in specific positions. Key steps include using deuterated precursors (e.g., deuterated pyridine derivatives) and optimizing reaction conditions (e.g., temperature, solvent polarity) to achieve high isotopic incorporation . Isotopic purity (≥98 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H NMR) and mass spectrometry (MS). For reproducibility, report reaction parameters (catalyst, solvent, temperature) and validate purity against reference standards .

Q. How should researchers design experiments to study Nicotinic-d4 Acid’s stability under varying pH and temperature conditions?

Stability studies require systematic pH titration (e.g., 1–13) and temperature gradients (e.g., 4°C to 95°C). Use high-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy to monitor degradation products. Include control experiments with non-deuterated nicotinic acid to distinguish isotope-specific effects. Document buffer compositions and equilibration times to ensure replicability .

Q. What analytical techniques are essential for characterizing Nicotinic-d4 Acid in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for detecting Nicotinic-d4 Acid in biological samples. Deuterium labeling reduces matrix interference by shifting molecular ion peaks. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, cell lysates). Report limits of detection (LOD), quantification (LOQ), and recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in Nicotinic-d4 Acid’s metabolic flux data across different cell lines?

Contradictions often arise from variations in cell-specific deuterium retention rates or isotope effects on enzyme kinetics. Design comparative studies using isotopomer analysis (e.g., <sup>13</sup>C-glucose tracing) paired with computational modeling (e.g., metabolic flux analysis). Validate findings with orthogonal assays (e.g., enzyme activity measurements) and control for cell culture conditions (e.g., oxygenation, nutrient availability) .

Q. What experimental strategies minimize deuterium loss during Nicotinic-d4 Acid’s incorporation into metabolic pathways?

Deuterium loss occurs via exchange with intracellular water or enzymatic activity. Mitigate this by:

- Using deuterium oxide (D2O) in culture media to reduce isotopic dilution.

- Selecting shorter incubation times to limit exchange.

- Validating results with time-course studies and parallel experiments using <sup>13</sup>C-labeled analogs .

Q. How should researchers optimize reaction conditions for synthesizing Nicotinic-d4 Acid derivatives with high regioselectivity?

Employ design of experiments (DoE) methodologies, such as orthogonal arrays (e.g., L9 Taguchi), to test variables like catalyst type (e.g., palladium complexes), solvent polarity, and reaction time. Use response surface modeling to identify optimal conditions. Characterize products via X-ray crystallography or 2D NMR to confirm regioselectivity .

Q. What statistical approaches are recommended for analyzing dose-response data involving Nicotinic-d4 Acid in preclinical models?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in deuterium-related pharmacokinetic differences .

Q. How can researchers address discrepancies in Nicotinic-d4 Acid’s solubility data across published studies?

Discrepancies may stem from solvent choice (e.g., aqueous vs. organic) or temperature gradients. Replicate experiments using standardized solvents (e.g., PBS at pH 7.4) and controlled temperatures. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers. Publish raw data and solvent preparation protocols to enhance transparency .

Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., catalyst batches, solvent purity) and statistical parameters (e.g., n-values, p-thresholds) .

- Literature Review : Use databases like PubMed and Google Scholar with search terms like "deuterated nicotinic acid metabolism" or "isotope effects in NAD biosynthesis." Prioritize studies with rigorous validation (e.g., isotopic purity ≥95%) .

- Replication : Share synthetic protocols and raw data in supplementary materials, referencing standards (e.g., NIST-certified compounds) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.